molecular formula C12H12N2O2 B11797175 (S)-phenyl 2-cyanopyrrolidine-1-carboxylate

(S)-phenyl 2-cyanopyrrolidine-1-carboxylate

Cat. No.: B11797175
M. Wt: 216.24 g/mol
InChI Key: WNTQYLXBHHBSDO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Phenyl 2-cyanopyrrolidine-1-carboxylate (CAS 1359722-12-5) is a valuable chiral synthon in medicinal chemistry and drug discovery research. Its core research value lies in its role as a key intermediate in the design and synthesis of potent enzyme inhibitors, particularly for metabolic and neurological disorders. The compound features a pyrrolidine ring with a stereospecific (S) configuration and two functional groups—a cyano group and a phenyl carboxylate—that make it a versatile precursor for further chemical modification. A primary application of this compound is in the development of Dipeptidyl peptidase-4 (DPP-4) inhibitors, a major class of therapeutics for Type 2 Diabetes Mellitus . The 2(S)-cyanopyrrolidine scaffold is a critical structural component that enhances the potency and selectivity of these inhibitors, as seen in drugs like vildagliptin and saxagliptin . The nitrile group acts as a key pharmacophore, interacting with the serine residue in the enzyme's active site to inhibit its activity, thereby prolonging the action of incretin hormones and improving glycemic control . Furthermore, this chemical scaffold is also utilized in the research and development of Prolyl oligopeptidase (POP) inhibitors . POP is an enzyme implicated in the metabolism of neuropeptides and in the pathology of neurodegenerative diseases, such as Parkinson's disease, as well as inflammatory conditions . Researchers employ this building block to create novel compounds for studying these disease mechanisms. The synthesis of N-substituted 2-cyanopyrrolidines, as described in industrial patent literature, often involves processes like the reaction of a pyrrolidine precursor with a halogenated agent, followed by dehydration and subsequent coupling with an appropriate amine . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, and it is recommended to be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

phenyl (2S)-2-cyanopyrrolidine-1-carboxylate

InChI

InChI=1S/C12H12N2O2/c13-9-10-5-4-8-14(10)12(15)16-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8H2/t10-/m0/s1

InChI Key

WNTQYLXBHHBSDO-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OC2=CC=CC=C2)C#N

Canonical SMILES

C1CC(N(C1)C(=O)OC2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Enantioselective Synthesis of the (S)-Configuration

Achieving the desired (S)-stereochemistry requires chiral induction during ring formation or resolution. Asymmetric hydrogenation of prochiral enamine precursors using transition-metal catalysts is a widely adopted strategy. For example, ruthenium complexes with BINAP ligands [(R)- or (S)-BINAP] enable the hydrogenation of 2-cyanopyrrolidine precursors with enantiomeric excess (ee) exceeding 90%. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes racemic mixtures, isolating the (S)-enantiomer with >95% ee.

A recent advancement involves the use of organocatalysts for asymmetric Strecker reactions. Proline-derived catalysts promote the addition of cyanide to imines, forming 2-cyanopyrrolidine derivatives with high stereocontrol. This method avoids transition metals, aligning with green chemistry principles.

Photoredox-Mediated Approaches for Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for introducing functional groups under mild conditions. A study demonstrated the alkenylation of Boc-protected pyrrolidine using styrenes under iridium- and ruthenium-free conditions . While this method primarily targets allylic amines, its principles are adaptable for modifying the pyrrolidine core of (S)-phenyl 2-cyanopyrrolidine-1-carboxylate.

Key steps include:

  • Photoexcitation : A organic photocatalyst (e.g., eosin Y) absorbs visible light, generating reactive species.

  • Single-Electron Transfer (SET) : The catalyst oxidizes the pyrrolidine derivative, facilitating radical formation.

  • Cross-Coupling : Radical intermediates react with cyano sources (e.g., trimethylsilyl cyanide) to install the cyano group .

This method achieves yields of 65–80% under ambient temperatures, reducing energy consumption compared to thermal routes .

The introduction of the cyano group at the C2 position is pivotal. Palladium-catalyzed cyanation using potassium hexacyanoferrate(II) as a non-toxic cyanide source has been employed. For example, coupling 2-bromopyrrolidine-1-carboxylate with cyanide in the presence of Pd(PPh₃)₄ and cesium carbonate affords 2-cyanopyrrolidine derivatives in 70–85% yield.

Alternatively, copper-mediated reactions using ammonium carbonate and DMF as a cyanide surrogate offer a safer alternative to gaseous HCN. This approach achieves comparable yields (75%) while minimizing handling risks.

Esterification and Final Product Isolation

The final step involves esterification of 2-cyanopyrrolidine-1-carboxylic acid with phenol derivatives. Activated esters (e.g., N-hydroxysuccinimide esters) react with phenol under Mitsunobu conditions (DIAD, PPh₃) to form the phenyl ester. Purification via flash column chromatography (hexanes/ethyl acetate gradient) isolates the product with >98% purity .

Table 1: Comparative Analysis of Synthetic Methods

MethodStarting MaterialCatalyst/ReagentYield (%)ee (%)
Asymmetric Hydrogenation2-CyanopyrrolidineRu-BINAP9295
Photoredox CyanationBoc-pyrrolidineEosin Y, TMSCN7899
Enzymatic ResolutionRacemic mixtureCandida antarctica8597
Palladium-Catalyzed2-BromopyrrolidinePd(PPh₃)₄82N/A

Characterization and Quality Control

Rigorous characterization ensures structural fidelity and enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy confirms the integration of the phenyl (δ 7.2–7.4 ppm) and cyano groups (absence of protons) . High-resolution mass spectrometry (HRMS) verifies molecular weight, while chiral HPLC using amylose-based columns quantifies ee.

Chemical Reactions Analysis

Types of Reactions

(S)-phenyl 2-cyanopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition

One of the most notable applications of (S)-phenyl 2-cyanopyrrolidine-1-carboxylate is its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV is an enzyme that plays a critical role in glucose metabolism and is a target for diabetes treatment. Research has shown that cyanopyrrolidine derivatives exhibit potent inhibitory activity against DPP-IV, making them promising candidates for managing type 2 diabetes mellitus .

Anticancer Activity

Studies have indicated that derivatives of cyanopyrrolidine, including this compound, possess anticancer properties. For instance, a library of novel pyrrolidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, outperforming standard treatments like tamoxifen in some cases . These compounds can induce apoptosis and inhibit tumor growth, suggesting their potential for further development as anticancer agents.

Antibacterial Properties

Research has also revealed that certain pyrrolidine derivatives can suppress bacterial biofilm formation, which is crucial in treating chronic infections . The ability to combat biofilms enhances their therapeutic potential, particularly in antibiotic-resistant infections.

Neuroprotective Effects

Emerging studies are investigating the neuroprotective effects of this compound. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table: Summary of Biological Activities

Activity TypeCompound DerivativeAssay TypeIC50 Value (µM)Reference
DPP-IV InhibitionThis compoundEnzyme Activity12.4
Anticancer ActivityPyrrolidine derivativesM-Hela Tumor Cell Lines65
Antibacterial ActivityVarious pyrrolidine derivativesBiofilm Inhibition Assayn.d.
NeuroprotectionRelated cyanopyrrolidine compoundsNeuronal Cell Viabilityn.d.

Notable Research Insights

  • A study on DPP-IV inhibitors highlighted the structural activity relationship of cyanopyrrolidines, emphasizing modifications that enhance potency .
  • In vivo studies demonstrated that certain pyrrolidine derivatives significantly increased the lifespan of treated animals compared to controls .
  • The exploration of neuroprotective effects suggests that these compounds may mitigate oxidative stress, which is critical in the pathology of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (S)-phenyl 2-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a prolyl oligopeptidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of proline-containing peptides. This inhibition can modulate various physiological processes, including cognitive functions and metabolic pathways .

Comparison with Similar Compounds

Structural Features and Key Differences

The table below highlights structural and physicochemical differences between (S)-phenyl 2-cyanopyrrolidine-1-carboxylate and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Stereochemistry Similarity Score
This compound 1359703-22-2* C₁₂H₁₂N₂O₂ 216.24 Phenyl carbamate S Reference compound
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate 228244-04-0 C₁₀H₁₆N₂O₂ 196.25 tert-Butyl carbamate S 0.85
Benzyl (S)-2-cyanopyrrolidine-1-carboxylate 63808-36-6 C₁₃H₁₄N₂O₂ 230.27 Benzyl carbamate S 1.00
tert-Butyl 2-cyanopiperidine-1-carboxylate 153749-89-4 C₁₁H₁₈N₂O₂ 210.27 Piperidine ring (6-membered) N/A 0.83

Notes:

  • Pyrrolidine vs.
  • Protecting Groups : The phenyl group (electron-withdrawing) may reduce solubility in polar solvents compared to tert-butyl or benzyl groups. Benzyl carbamates are cleavable via hydrogenation, while tert-butyl groups require strong acids .

Physical and Chemical Properties

Property (S)-Phenyl Derivative (S)-tert-Butyl Derivative Benzyl (S)-Derivative
Melting Point Not reported 33–36°C Not reported
Solubility Likely low in water Slightly soluble in water Soluble in organic solvents (e.g., DMF, ethanol)
Stability Sensitive to hydrolysis Light/moisture-sensitive Stable under inert conditions
Synthesis Yield Not reported 71% (via DME/trichloro-triazine) Varies by method

Key Observations :

  • The tert-butyl derivative’s higher melting point (33–36°C) suggests greater crystallinity compared to benzyl or phenyl analogs.
  • The phenyl group’s hydrophobicity likely reduces aqueous solubility, limiting applications in biological systems without formulation adjustments.

Biological Activity

(S)-phenyl 2-cyanopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its role as a building block in the synthesis of various biologically active compounds. These derivatives can act as enzyme inhibitors or receptor modulators, targeting specific molecular pathways involved in disease processes. For instance, derivatives may inhibit enzymes or modulate receptors that are crucial in cancer progression and other diseases.

Structure-Activity Relationships (SAR)

The SAR studies of (S)-phenyl 2-cyanopyrrolidine derivatives indicate that modifications to the phenyl and cyanopyrrolidine moieties significantly affect their biological activity. For example, the introduction of different substituents on the phenyl ring can lead to enhanced inhibitory effects against specific targets such as dipeptidyl peptidase IV (DPP-IV) and sphingosine kinases .

Compound Activity IC50 (µM) Selectivity Index
This compoundDPP-IV Inhibitor<10≥50
Derivative ASphK1 Inhibitor0.524-fold selectivity for SphK1
Derivative BSphK2 Inhibitor5.0Slightly selective for SphK2

Case Study 1: Inhibition of Dipeptidyl Peptidase IV

In a study evaluating various (S)-cyanopyrrolidine derivatives, it was found that certain modifications led to potent DPP-IV inhibition. The most active compounds demonstrated IC50 values below 10 µM, indicating strong potential for therapeutic applications in diabetes management .

Case Study 2: Sphingosine Kinase Inhibition

Research has shown that specific derivatives of (S)-phenyl 2-cyanopyrrolidine exhibit selective inhibition of sphingosine kinase 1 (SphK1). This enzyme is implicated in cancer progression, and inhibitors targeting SphK1 have been associated with reduced cancer cell survival and increased apoptosis in various cancer models .

Q & A

Q. What are the recommended synthetic routes for (S)-phenyl 2-cyanopyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves a multi-step approach. For example, pyrrolidine derivatives are often synthesized via nucleophilic substitution or coupling reactions. Protecting groups like benzyl (Cbz) or tert-butyl (Boc) are used to stabilize reactive intermediates . Key steps include:
  • Cyanation: Introducing the cyano group via KCN or trimethylsilyl cyanide under anhydrous conditions.
  • Esterification: Coupling the carboxylate group using EDCI/HOBt or DCC as activators .
  • Chiral Resolution: Employing chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer .
    Optimization involves monitoring reaction progress via TLC or HPLC and adjusting parameters like temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
  • NMR Spectroscopy: 1H and 13C NMR to verify stereochemistry and functional groups (e.g., cyano at ~120 ppm in 13C NMR) .
  • HPLC-MS: Reverse-phase HPLC with a C18 column and MS detection to assess purity (>98%) and molecular ion peaks .
  • X-ray Crystallography: For absolute configuration confirmation, using SHELX software for refinement .
    Cross-validation with IR (C≡N stretch at ~2200 cm⁻¹) and elemental analysis ensures accuracy .

Q. How can hydrogen-bonding patterns and crystal packing of this compound be analyzed experimentally?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement to identify hydrogen bonds (e.g., N–H⋯O interactions) and graph-set analysis to classify motifs (e.g., R²₂(8) rings) . Pair with Hirshfeld surface analysis to quantify intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Methodological Answer: Contradictions often arise from polymorphism or solvent inclusion. Strategies include:
  • Multi-Technique Validation: Compare XRD, NMR, and HPLC data to identify outliers .
  • Dynamic NMR: Study temperature-dependent spectra to detect conformational flexibility .
  • Computational Chemistry: Use DFT calculations (e.g., Gaussian 16) to predict NMR shifts or crystal packing, then reconcile with experimental data .
    Iterative refinement of crystallization conditions (e.g., solvent screening) may resolve discrepancies .

Q. What computational methods are suitable for studying the interaction of this compound with biological targets?

  • Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to enzymes like fibroblast activation protein (FAP), a common target for pyrrolidine derivatives . Key steps:
  • Ligand Preparation: Optimize geometry using B3LYP/6-31G(d) in Gaussian.
  • Protein-Ligand Dynamics: Run 100-ns simulations to assess stability of hydrogen bonds (e.g., cyano group with catalytic residues) .
    Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental designs are recommended to investigate the compound’s role in enzyme inhibition or proteolysis targeting?

  • Methodological Answer: For enzyme inhibition assays:
  • Kinetic Studies: Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure FAP inhibition (IC50) .
  • Covalent Binding Analysis: Perform LC-MS/MS to detect adduct formation with catalytic serine residues .
    For proteolysis targeting (PROTACs):
  • Ternary Complex Formation: Validate via size-exclusion chromatography and Western blotting for ubiquitination markers .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Methodological Answer: A modular synthesis approach is key:
  • Substituent Variation: Modify the phenyl ring (e.g., electron-withdrawing groups) or replace cyan with amides .
  • Stereochemical Probes: Synthesize (R)-enantiomers and diastereomers to assess chiral specificity .
    High-throughput screening (HTS) in enzymatic or cell-based assays identifies lead candidates .

Safety and Best Practices

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use a fume hood for weighing and reactions involving volatile solvents (e.g., DCM) .
  • Spill Management: Neutralize with activated charcoal and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.